molecular formula C13H15NO3 B025122 Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate CAS No. 103301-78-6

Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate

Cat. No. B025122
CAS RN: 103301-78-6
M. Wt: 233.26 g/mol
InChI Key: FPJQSGNPXDLFTM-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, also known as MBOPC, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic properties. It belongs to the class of pyrrolidine carboxylates and has been studied for its various biochemical and physiological effects.

Scientific Research Applications

“Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate” is a chemical compound with the molecular formula C13H15NO3 . It’s a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . Pyrrolidine derivatives are widely used in medicinal chemistry to develop compounds for the treatment of human diseases . However, specific applications of “Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate” are not readily available from the search results.

    Drug Discovery

    Pyrrolidine derivatives are often used as scaffolds in drug discovery due to their versatility . They can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

    Treatment of Human Diseases

    Pyrrolidine derivatives are used to develop compounds for the treatment of various human diseases . The specific diseases that could be targeted by “Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate” would depend on the specific biological activity of the compound.

    Physicochemical Parameter Modification

    The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

    Structural Diversity Generation

    Heteroatomic saturated ring systems like pyrrolidine allow a greater chance of generating structural diversity .

    Enantioselective Protein Binding

    The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)11-7-8-12(15)14(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJQSGNPXDLFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455095
Record name methyl 1-benzyl-5-oxo-2-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate

CAS RN

103301-78-6
Record name methyl 1-benzyl-5-oxo-2-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a slurry of NaH (22 g of 60% NaH in mineral oil, 0.55 mol) in 400 mL benzene was added the product of Example 1A (0.387 mol) in 100 mL benzene dropwise via addition funnel. The mixture stirred for 30 minutes after the addition was complete, then was warmed to reflux and allowed to stir for 1.5 h. The reaction was cooled to 45° C. and stirred for 16 h. A portion of benzyl bromide (45 mL, 0.38 mol) was added, the mixture was warmed to reflux and an additional amount of benzyl bromide was added (45 mL, 0.38 mol). This solution stirred for 24 h at reflux, then was cooled to ambient temperature, filtered through Celite® diatomaceous earth and the residue was washed with CH2Cl2. The combined filtrates were concentrated under reduced pressure and excess benzyl bromide was removed via distillation. The distillation residue was purified via column chromatography (SiO2, 75% hexanes-EtOAc) to give 46.6 g of the title compound (0.2 mol, 52% yield). MS (DCl/NH3) m/z 234 (M+H)+.
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0.387 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
52%

Synthesis routes and methods II

Procedure details

1-Benzyl-5-oxo-2-pyrrolidinecarboxylic acid (9.69 g, 44.2 mmol) in methanol (75 mL) was treated with sulfuric acid (0.5 mL) and refluxed for 2.5 hours. The mixture was allowed to cool to room temperature and concentrated under reduced pressure. The residue was dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution. The ethyl acetate phase was concentrated under reduced pressure to provide the title compound which was used in the next step without further purification.
Quantity
9.69 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

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